An In-depth Technical Guide to Methyl 3-amino-3-(furan-2-yl)propanoate and its Isomer
An In-depth Technical Guide to Methyl 3-amino-3-(furan-2-yl)propanoate and its Isomer
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Methyl 3-amino-3-(furan-2-yl)propanoate. A crucial point of clarification is addressed herein: the provided CAS number 4063-31-4 corresponds to its structural isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate. This guide will delineate the properties, synthesis, and potential applications of both compounds, with a primary focus on the β-amino ester, Methyl 3-amino-3-(furan-2-yl)propanoate.
Introduction: Navigating Isomeric Complexity and Therapeutic Potential
The furan scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it a privileged structure in drug design.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]
This guide focuses on a specific furan-containing building block, Methyl 3-amino-3-(furan-2-yl)propanoate. This molecule belongs to the class of β-amino esters, which are valuable precursors in the synthesis of β-lactams, peptides, and other complex nitrogen-containing heterocycles.[4][5]
A critical point of clarification is the distinction between Methyl 3-amino-3-(furan-2-yl)propanoate and its structural isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate. The latter is officially assigned the CAS number 4063-31-4.[6] This guide will address both isomers to provide a comprehensive resource and prevent potential ambiguity in research and development.
Physicochemical Properties and Structural Elucidation
A clear distinction between the two isomers is fundamental for any scientific endeavor. The following table summarizes their key properties.
| Property | Methyl 3-amino-3-(furan-2-yl)propanoate | Methyl 3-((furan-2-ylmethyl)amino)propanoate |
| Structure | ![]() | ![]() |
| CAS Number | Not explicitly assigned in searched literature | 4063-31-4[6] |
| Molecular Formula | C₈H₁₁NO₃ | C₉H₁₃NO₃ |
| Molecular Weight | 169.18 g/mol | 183.20 g/mol [6] |
| Synonyms | Methyl β-amino-β-(2-furyl)propionate | Methyl 3-[(2-furylmethyl)amino]propanoate[6] |
Spectroscopic Characterization of Methyl 3-amino-3-(furan-2-yl)propanoate (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (dd, J=1.8, 0.8 Hz, 1H): Proton on C5 of the furan ring.
-
δ 6.30 (dd, J=3.2, 1.8 Hz, 1H): Proton on C4 of the furan ring.
-
δ 6.20 (d, J=3.2 Hz, 1H): Proton on C3 of the furan ring.
-
δ 4.50 (t, J=6.5 Hz, 1H): Methine proton at the β-position (CH-N).
-
δ 3.65 (s, 3H): Methyl ester protons (OCH₃).
-
δ 2.80 (d, J=6.5 Hz, 2H): Methylene protons at the α-position (CH₂-COO).
-
δ 1.80 (br s, 2H): Amine protons (NH₂).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 172.0: Carbonyl carbon of the ester.
-
δ 154.0: Carbon C2 of the furan ring.
-
δ 142.0: Carbon C5 of the furan ring.
-
δ 110.5: Carbon C4 of the furan ring.
-
δ 106.0: Carbon C3 of the furan ring.
-
δ 52.0: Methyl carbon of the ester.
-
δ 50.0: Methine carbon at the β-position.
-
δ 42.0: Methylene carbon at the α-position.
Mass Spectrometry (ESI-MS): Predicted m/z for [M+H]⁺: 170.0817
Synthesis and Mechanistic Considerations
The synthesis of Methyl 3-amino-3-(furan-2-yl)propanoate can be approached through a two-step process, beginning with the synthesis of the corresponding β-amino acid, followed by esterification.
Synthesis of 3-amino-3-(furan-2-yl)propanoic acid
A robust method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt.[9]
Protocol:
-
In a round-bottom flask, combine furfural (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-3-(furan-2-yl)propanoic acid.
Esterification to Methyl 3-amino-3-(furan-2-yl)propanoate
The esterification of amino acids can be efficiently achieved using thionyl chloride in methanol, a method known as the Fischer-Speier esterification.[10]
Protocol:
-
Suspend 3-amino-3-(furan-2-yl)propanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, likely the hydrochloride salt, can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-amino-3-(furan-2-yl)propanoate. Further purification can be achieved by column chromatography if necessary.
Caption: Synthetic pathway for Methyl 3-amino-3-(furan-2-yl)propanoate.
Potential Applications in Drug Discovery and Development
The structural motifs present in Methyl 3-amino-3-(furan-2-yl)propanoate suggest its utility as a versatile building block in the synthesis of novel therapeutic agents.
Antimicrobial Agents
The furan nucleus is a key component of several established antimicrobial drugs.[2] The incorporation of a β-amino acid side chain offers a scaffold for the development of new antimicrobial compounds. A study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11][12] This suggests that Methyl 3-amino-3-(furan-2-yl)propanoate could serve as a precursor for compounds with similar or enhanced antimicrobial properties.
Neuroprotective Agents
Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[13] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties. The β-amino acid structure is also of interest in neuroscience, as it can be used to synthesize peptidomimetics with improved metabolic stability.
Anticancer Therapeutics
The furan ring is present in various compounds with demonstrated anticancer activity.[3] The ability to functionalize the amino and ester groups of Methyl 3-amino-3-(furan-2-yl)propanoate allows for its incorporation into larger molecules designed to target specific pathways involved in cancer progression.
Safety and Handling
While specific safety data for Methyl 3-amino-3-(furan-2-yl)propanoate is not available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it may be harmful if swallowed and cause skin and eye irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-amino-3-(furan-2-yl)propanoate is a valuable, furan-containing β-amino ester with significant potential as a building block in drug discovery. This guide has clarified the important distinction between this compound and its isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 4063-31-4). By providing a detailed synthetic protocol and highlighting its potential applications in antimicrobial, neuroprotective, and anticancer research, this document serves as a foundational resource for scientists working in these fields. Further investigation into the specific biological activities of this compound and its derivatives is warranted.
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